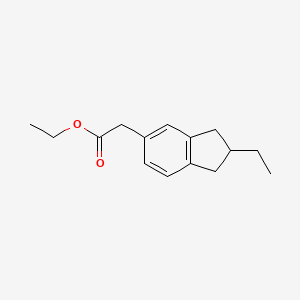
Ethyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes an indane moiety fused with an ethyl acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
Ethyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of Ethyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol, which can then participate in various biochemical pathways. The indane moiety may also interact with hydrophobic pockets in proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
Ethyl (2,3-dihydro-1H-inden-5-yl)acetate: Lacks the additional ethyl group on the indane moiety.
Methyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate: Contains a methyl group instead of an ethyl group in the ester moiety.
Propyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate: Contains a propyl group instead of an ethyl group in the ester moiety.
Uniqueness
This compound is unique due to the presence of both an ethyl group on the indane moiety and an ethyl ester group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
57145-30-9 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
ethyl 2-(2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate |
InChI |
InChI=1S/C15H20O2/c1-3-11-7-13-6-5-12(9-14(13)8-11)10-15(16)17-4-2/h5-6,9,11H,3-4,7-8,10H2,1-2H3 |
InChI 键 |
VKTRYFAVNMXTEY-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC2=C(C1)C=C(C=C2)CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
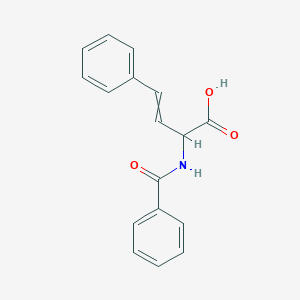
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
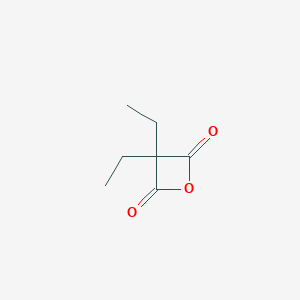
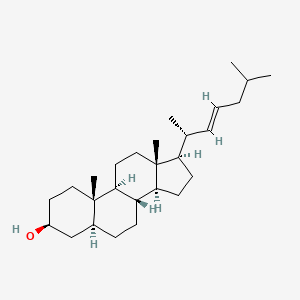

![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)
![1-[(3-Isocyanatopropyl)sulfanyl]decane](/img/structure/B14621398.png)
![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)
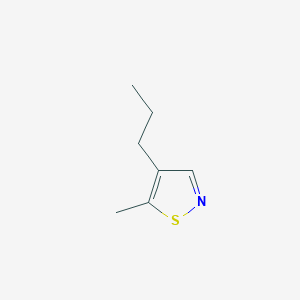

![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)
![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)

